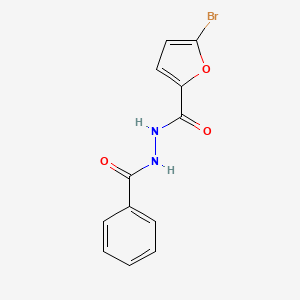

N'-benzoyl-5-bromo-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

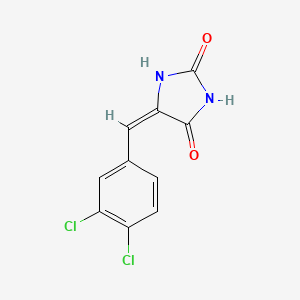

N-benzoyl-5-bromo-2-furohydrazide (BBFH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BBFH is a furohydrazide derivative that contains a benzoyl group and a bromine atom attached to the furo ring. This compound has shown promising results in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Mechanism of Action

The mechanism of action of N'-benzoyl-5-bromo-2-furohydrazide in inducing apoptosis in cancer cells involves the activation of the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. N'-benzoyl-5-bromo-2-furohydrazide has also been shown to inhibit DPP-4 by binding to its active site and blocking its enzymatic activity.

Biochemical and Physiological Effects:

N'-benzoyl-5-bromo-2-furohydrazide has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce blood glucose levels in animal models of type 2 diabetes. Additionally, N'-benzoyl-5-bromo-2-furohydrazide has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

N'-benzoyl-5-bromo-2-furohydrazide is a relatively easy compound to synthesize, and it can be obtained in high yield and purity. Moreover, N'-benzoyl-5-bromo-2-furohydrazide exhibits potent biological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of N'-benzoyl-5-bromo-2-furohydrazide is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

N'-benzoyl-5-bromo-2-furohydrazide has shown promising results in various scientific research applications, and there are several future directions for its use. One potential application is in the development of anticancer drugs that target the caspase cascade. N'-benzoyl-5-bromo-2-furohydrazide could also be further investigated as a potential DPP-4 inhibitor for the treatment of type 2 diabetes. Additionally, N'-benzoyl-5-bromo-2-furohydrazide could be explored for its potential use as an antibacterial and antifungal agent. Further studies are needed to fully understand the mechanism of action and potential applications of N'-benzoyl-5-bromo-2-furohydrazide in these fields.

Synthesis Methods

The synthesis of N'-benzoyl-5-bromo-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid with benzoyl hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N'-benzoyl-5-bromo-2-furohydrazide as a white crystalline solid with a melting point of 152-154°C.

Scientific Research Applications

N'-benzoyl-5-bromo-2-furohydrazide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, N'-benzoyl-5-bromo-2-furohydrazide has shown promising results as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is implicated in the pathogenesis of type 2 diabetes. N'-benzoyl-5-bromo-2-furohydrazide has also been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name |

N'-benzoyl-5-bromofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-10-7-6-9(18-10)12(17)15-14-11(16)8-4-2-1-3-5-8/h1-7H,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVYNUXQCFRXFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N'-(phenylcarbonyl)furan-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)

![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)

![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)

![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)

![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)